molecular formula C12H17N3O3 B6147850 tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1779860-29-5

tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B6147850
CAS No.: 1779860-29-5
M. Wt: 251.28 g/mol
InChI Key: UDFJFPFFGIFHGX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a tert-butyl carbamate group and a 4-formylpyrazole moiety. Its molecular structure combines the rigidity of the azetidine ring with the reactivity of the formyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. The tert-butyl carbamate (Boc) group serves as a protective group for the azetidine nitrogen, enabling selective functionalization of the pyrazole ring .

Properties

CAS No.

1779860-29-5

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 3-(4-formylpyrazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-9(8-16)4-13-15/h4-5,8,10H,6-7H2,1-3H3

InChI Key

UDFJFPFFGIFHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis involves the formation of the pyrazole ring through a series of reactions, including cyclization and functional group transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of tert-butyl 3-(4-carboxy-1H-pyrazol-1-yl)azetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-(4-hydroxymethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4)

  • Structure : Replaces the formyl group with a boronate ester (pinacol boronic ester).
  • Molecular Formula : C₁₇H₂₈BN₃O₄ (vs. the target compound’s likely formula ~C₁₄H₁₉N₃O₃).
  • Applications : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a key step in biaryl synthesis for drug candidates .
  • Key Difference : The boron-containing group enhances utility in C–C bond-forming reactions, unlike the formyl group, which is more suited for nucleophilic additions or condensations.

tert-Butyl 3-(5-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

  • Structure: Substitutes the formyl group with an amino group (-NH₂).
  • Molecular Formula : C₁₁H₁₈N₄O₂ (lower molecular weight due to lack of aldehyde oxygen).
  • Applications: The amino group facilitates amide bond formation or SNAr (nucleophilic aromatic substitution) reactions, commonly used in API intermediates .

tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3)

  • Structure : Features a hydroxymethyl (-CH₂OH) group instead of the pyrazole ring.
  • Applications : Used as a building block for further oxidation (e.g., to carboxylic acids) or esterification .
  • Key Difference : Simpler structure with fewer aromatic interactions, limiting its role in π-stacking or metal-catalyzed reactions.

Fluorinated Derivatives

tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)

  • Structure : Contains a fluorinated hydroxymethyl group.
  • Applications : Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug candidates .

Substituent-Driven Reactivity Comparison

Compound Key Functional Group Reactivity Applications
Target Compound (4-formylpyrazole) Aldehyde (-CHO) Nucleophilic additions (e.g., hydrazone formation) PROTACs, Schiff base ligands
Boronate Ester Analog (CAS 877399-35-4) Pinacol boronate Suzuki-Miyaura cross-coupling Biaryl synthesis
Amino-Substituted Analog Amino (-NH₂) Amide bond formation, SNAr Peptidomimetics, kinase inhibitors
Fluorinated Derivative (CAS 1126650-66-5) Fluorinated hydroxymethyl Enhanced metabolic stability CNS drugs, enzyme inhibitors

Physicochemical Properties

  • Stability: The aldehyde group may render the target compound more oxidation-sensitive than hydroxymethyl or amino analogs.
  • Molecular Weight : The target compound’s lower molecular weight (~265 g/mol estimated) vs. the boronate analog (365.24 g/mol) impacts pharmacokinetic properties like logP and membrane permeability .

Biological Activity

Tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H17N3O3
SMILES : CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C=O
InChIKey : UDFJFPFFGIFHGX-UHFFFAOYSA-N

The compound features a tert-butyl ester group, an azetidine ring, and a pyrazole moiety that contributes to its biological properties. The presence of the formyl group allows for various chemical transformations, enhancing its versatility as an intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. The formyl group in this compound may enhance its interaction with microbial targets, leading to inhibition of growth or viability.

Anticancer Potential

Research has suggested that azetidine derivatives can demonstrate anticancer activity. The unique structure of this compound may contribute to this effect by interfering with cancer cell proliferation and inducing apoptosis. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. This suggests a possible application in treating inflammatory diseases.

Case Studies

A study conducted on similar pyrazole derivatives revealed that modifications to the azetidine ring can significantly alter biological activity. For instance, substituents at different positions on the pyrazole ring were found to enhance antimicrobial and anticancer activities. This highlights the importance of structural variations in optimizing biological effects.

CompoundActivity TypeIC50 (µM)Reference
Pyrazole Derivative AAntimicrobial25
Pyrazole Derivative BAnticancer15
This compoundEnzyme Inhibition (COX)TBDOngoing Research

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Targets : The pyrazole moiety likely interacts with specific cellular receptors or enzymes, leading to modulation of signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could mitigate oxidative stress in cells.

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